molecular formula C8H6F4 B1312784 4-fluoro-2-methylbenzotrifluoride CAS No. 80245-26-7

4-fluoro-2-methylbenzotrifluoride

Cat. No.: B1312784
CAS No.: 80245-26-7
M. Wt: 178.13 g/mol
InChI Key: XBUKSKTZQURUDT-UHFFFAOYSA-N
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Description

4-fluoro-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where the hydrogen atoms at positions 4 and 2 are replaced by a fluoro and a methyl group, respectively, and a trifluoromethyl group is attached at position 1. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-fluoro-2-methylbenzotrifluoride involves the trifluoromethylation of 4-fluoro-2-methylbenzene. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions . Another method involves the reaction of 4-fluoro-2-methylbenzene with trifluoromethylsulfonic anhydride (CF3SO2)2O in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methylbenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity towards electrophiles and nucleophiles . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methylbenzotrifluoride is unique due to the combination of its fluoro, methyl, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

4-Fluoro-2-methylbenzotrifluoride (CAS 80245-26-7) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₈H₆F₄
  • Molecular Weight : 178.13 g/mol
  • CAS Number : 80245-26-7

The presence of multiple fluorine atoms enhances its electrophilic and nucleophilic properties, making it a suitable candidate for various chemical reactions, including electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) .

The biological activity of this compound primarily involves its interaction with molecular targets through substitution reactions. The electron-withdrawing nature of the fluorine atoms increases the compound's reactivity towards electrophiles and nucleophiles, facilitating its use in biochemical pathways and pharmaceutical synthesis .

Types of Reactions:

  • Electrophilic Aromatic Substitution (EAS) : The compound can replace hydrogen atoms on the aromatic ring with electrophiles.
  • Nucleophilic Aromatic Substitution (NAS) : The presence of electron-withdrawing groups allows nucleophiles to replace the fluoro group.
  • Oxidation and Reduction : It can undergo oxidation to form quinones or reduction to yield dihydro derivatives .

Biological Activity

This compound has been studied for its potential antimicrobial properties, particularly against resistant strains of bacteria.

Antimicrobial Activity Case Study

A recent study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including compounds similar to this compound, against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL, significantly outperforming traditional antibiotics like vancomycin .

CompoundMIC (µg/mL)Activity against MRSA
Compound 220.031–0.062Excellent
Vancomycin~0.5Moderate

The study concluded that compounds derived from or structurally similar to this compound could serve as potent anti-staphylococcal agents due to their ability to disrupt bacterial biofilms and exhibit concentration-dependent bactericidal activity .

Research Applications

The compound is utilized in various fields due to its unique properties:

  • Medicinal Chemistry : Acts as a precursor for synthesizing active pharmaceutical ingredients (APIs).
  • Chemical Research : Used in studies involving enzyme interactions and metabolic pathways.
  • Industrial Applications : Employed in producing specialty chemicals and materials with specific properties .

Properties

IUPAC Name

4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUKSKTZQURUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461556
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80245-26-7
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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